molecular formula C7H8O3 B3040337 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 189574-94-5

3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B3040337
CAS RN: 189574-94-5
M. Wt: 140.14 g/mol
InChI Key: LOTRXPYWDQSASJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the preparation of racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one from cyclopentadiene and dichloroacetyl chloride via a cycloaddition process followed by Baeyer-Villiger oxidation. Subsequent resolution of the racemic mixture using optically active phenethylamine (PEA) and a Prins reaction with polyformaldehyde yields (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one . Reduction of the latter with zinc dust affords (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one .


Molecular Structure Analysis

The molecular structure of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one consists of a five-membered ring with an oxygen atom and a hydroxyl group. The arrangement of atoms within the ring influences its reactivity and physical properties. Further characterization using techniques such as NMR, HPLC, and LC-MS provides insights into its stereochemistry and conformation .

Scientific Research Applications

Synthesis of Sesquiterpenes

3-Hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a crucial starting material in the synthesis of linear condensed triquinane sesquiterpenes. Efficient methods for synthesizing this compound involve bicyclization of 3-hydroxy-6-heptenoic acids, followed by Baeyer-Villiger oxidation of the bicyclo[3.2.0]hept-3-en-6-one intermediates (Marotta, Righi, & Rosini, 1994).

Chiral Block for Cyclopentanoids Synthesis

The compound serves as a chiral block in the synthesis of cyclopentanoids. Notably, hydroxymethylation of certain bicyclic allylsilanes results in the formation of anti-addition products, which are valuable in cyclopentanoid synthesis (Gimazetdinov, Almukhametov, Loza, & Miftakhov, 2016).

Enantiomerically Pure Triquinanes Synthesis

This compound is also used for the regioselective synthesis of unsaturated Cyclopenta[b]furan-2-ones from (S)-(+)-Carvone, a key step in the synthesis of enantiomerically pure triquinanes (Weinges, Reichert, & Braun, 1994).

Chiral Resolution and Absolute Configuration Determination

The compound is involved in the chiral resolution and determination of the absolute configuration of 2-alkanols. The reaction with various 2-alkanols, under specific conditions, yields a separable diastereomeric mixture, aiding in the estimation of absolute configuration of the 2-alkanols (Nemoto, Tsutsumi, Yuzawa, Peng, Zhong, Xie, Miyoshi, Suzuki, & Shibuya, 2004).

Synthesis of Methyl Substituted Derivatives

The synthesis of methyl-substituted derivatives of this compound has been explored for its applicability in various organic syntheses. Efficient methods have been developed for preparing these derivatives, indicating a broad application in organic chemistry (Marotta, Pagani, Righi, & Rosini, 1994).

Phytotoxic and Antibacterial Activities

A derivative of this compound, (3aS,6aR)-4,5-dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta [b]furan-2-one, has shown moderate antibacterial and phytotoxic activities. This suggests potential applications in the development of new antibacterial and phytotoxic agents (Tchoukoua, Ota, Akanuma, Ju, Supratman, Murayama, Koseki, & Shiono, 2017).

Enzymatic Transesterification

The compound has been utilized in enzymatic transesterification processes, particularly in the kinetic resolution of cyclopentanoid building blocks. This indicates its usefulness in enantioselective synthesis, relevant for pharmaceutical and chemical industries (Zanoni, Agnelli, Meriggi, & Vidari, 2001).

properties

IUPAC Name

3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTRXPYWDQSASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 3
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 4
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 5
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 6
3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

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